molecular formula C19H15N5O2S B3011534 5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921823-45-2

5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B3011534
CAS RN: 921823-45-2
M. Wt: 377.42
InChI Key: IRDFLFBEQKUOHF-UHFFFAOYSA-N
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Description

5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality 5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound , have gained attention for their potential as anticancer agents. Their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression makes them promising candidates for cancer therapy . Further research is needed to explore the specific mechanisms by which this compound exerts its effects on cancer cells.

Antimicrobial Activity

Indole-based compounds often exhibit antimicrobial properties. Researchers have investigated their efficacy against various pathogens, including bacteria, fungi, and viruses. The compound’s structure suggests it may interfere with microbial enzymes or cellular processes, making it a potential antimicrobial agent .

Anti-inflammatory Effects

Indole derivatives have been studied for their anti-inflammatory properties. They may modulate immune responses, reduce inflammation, and alleviate symptoms associated with inflammatory conditions. Investigating the compound’s impact on specific inflammatory pathways could provide valuable insights .

Neuroprotective Potential

Indoles are known to interact with neurotransmitter systems and influence neuronal function. This compound might have neuroprotective effects, potentially mitigating neurodegenerative diseases or promoting neural repair. Research in this area could uncover its precise mechanisms .

Analgesic Properties

Some indole derivatives exhibit analgesic activity. Investigating whether this compound affects pain perception or targets pain-related receptors could provide valuable information for pain management .

Cardiovascular Applications

Indoles have been explored for their cardiovascular effects, including vasodilation, antiplatelet activity, and potential regulation of blood pressure. Understanding how this compound interacts with cardiovascular pathways could be relevant for heart health .

Metabolic Disorders

Given the compound’s structural features, it may interact with metabolic pathways. Investigating its effects on glucose metabolism, lipid regulation, or insulin sensitivity could reveal its potential in managing metabolic disorders .

Other Biological Activities

Indoles are versatile molecules, and this compound might have additional biological activities. Researchers should explore its interactions with specific enzymes, receptors, and cellular processes to uncover novel applications .

properties

IUPAC Name

3-oxo-2-phenyl-5-prop-2-enyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-2-9-23-11-14(17(25)21-19-20-8-10-27-19)16-15(12-23)18(26)24(22-16)13-6-4-3-5-7-13/h2-8,10-12H,1,9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDFLFBEQKUOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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